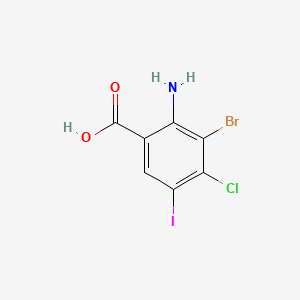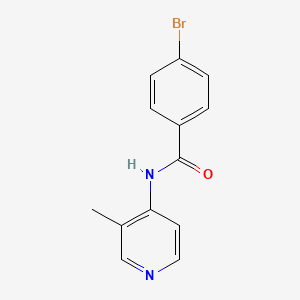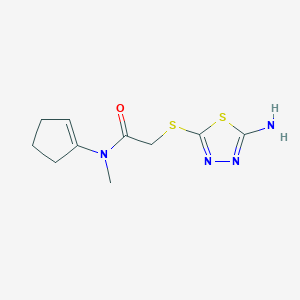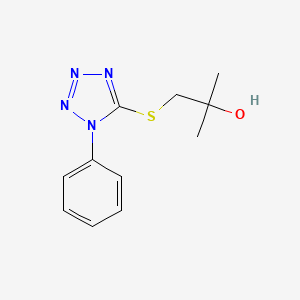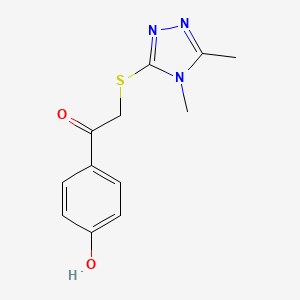
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one is a synthetic organic compound that features a triazole ring, a thioether linkage, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Thioether Linkage Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Hydroxyphenyl Group: The final step involves the reaction of the intermediate with a hydroxyphenyl derivative, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The triazole ring and hydroxyphenyl group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use as a catalyst or intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting or activating their function. The triazole ring and hydroxyphenyl group are key to its binding affinity and specificity.
Biological Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the hydroxyphenyl group in 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one makes it unique, as it can participate in hydrogen bonding and other interactions that may enhance its biological activity and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H13N3O2S |
|---|---|
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H13N3O2S/c1-8-13-14-12(15(8)2)18-7-11(17)9-3-5-10(16)6-4-9/h3-6,16H,7H2,1-2H3 |
InChI-Schlüssel |
FGRDTWNRHRDCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)SCC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


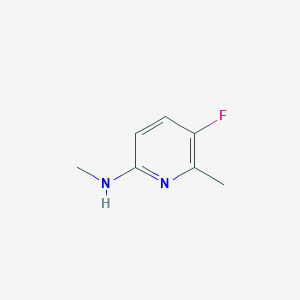


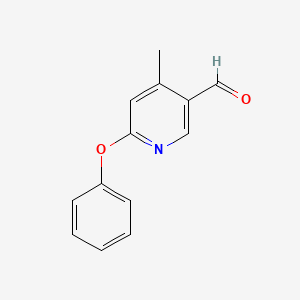
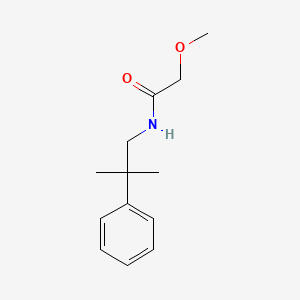
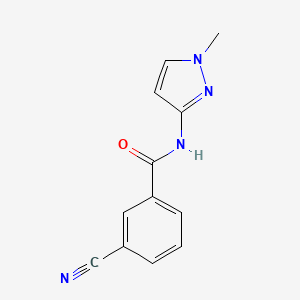
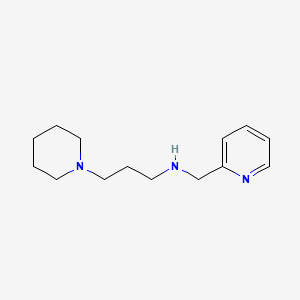
![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

